molecular formula C11H15BrClN B2353943 (R)-3-(2-bromophenyl)piperidine hydrochloride CAS No. 1336565-35-5

(R)-3-(2-bromophenyl)piperidine hydrochloride

Cat. No.: B2353943
CAS No.: 1336565-35-5
M. Wt: 276.6
InChI Key: RWVFSHDBSPUFIP-VIFPVBQESA-N
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Description

(R)-3-(2-bromophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromophenyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-(2-bromophenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the condensation of 2-bromobenzaldehyde with piperidine to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction reactions to form the desired (3R)-3-(2-Bromophenyl)piperidine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Used for the reduction step to achieve high efficiency.

    Crystallization: Employed to purify the final product and obtain it in the desired crystalline form.

Chemical Reactions Analysis

Types of Reactions

(R)-3-(2-bromophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield bromophenyl ketones or carboxylic acids.

    Reduction: May produce bromophenyl alcohols or amines.

    Substitution: May result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

(R)-3-(2-bromophenyl)piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (R)-3-(2-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The piperidine ring provides structural stability and enhances the compound’s ability to interact with its targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(2-Chlorophenyl)piperidine;hydrochloride
  • (3R)-3-(2-Fluorophenyl)piperidine;hydrochloride
  • (3R)-3-(2-Iodophenyl)piperidine;hydrochloride

Uniqueness

(R)-3-(2-bromophenyl)piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions and its interaction with molecular targets.

Properties

IUPAC Name

(3R)-3-(2-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGAQUWIYRKZTQ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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